molecular formula C28H38Br2N2O4 B055879 Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(2,4-dimethyl-, dibromide CAS No. 123489-68-9

Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(2,4-dimethyl-, dibromide

Cat. No.: B055879
CAS No.: 123489-68-9
M. Wt: 626.4 g/mol
InChI Key: OEKRSOOXEYGGCG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bronchospasmolytic agent 1 is a synthetic compound used primarily as a bronchodilator. It is designed to alleviate bronchospasm, a condition characterized by the narrowing of the airways in the lungs due to the tightening of surrounding muscles. This compound is particularly useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Preparation Methods

Synthetic Routes and Reaction Conditions

Bronchospasmolytic agent 1 can be synthesized through a series of chemical reactions involving the combination of specific organic compounds. The synthesis typically involves the reaction of a phenylethanolamine derivative with various reagents under controlled conditions. For example, one method involves the reaction of 1-(3’,5’-dihydroxyphenyl)-2-(tert-butylamino)ethanol with acyl radicals of 2-5 carbon fatty acids to form the desired compound .

Industrial Production Methods

In industrial settings, the production of Bronchospasmolytic agent 1 involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified through techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bronchospasmolytic agent 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving Bronchospasmolytic agent 1 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield compounds with different functional groups .

Scientific Research Applications

Bronchospasmolytic agent 1 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of bronchodilators and their chemical properties.

    Biology: The compound is used in research to understand the mechanisms of bronchospasm and the effects of bronchodilators on respiratory tissues.

    Medicine: Bronchospasmolytic agent 1 is studied for its potential therapeutic effects in treating respiratory conditions such as asthma and COPD.

    Industry: The compound is used in the development of new bronchodilator drugs and formulations.

Mechanism of Action

Bronchospasmolytic agent 1 exerts its effects by targeting specific receptors in the respiratory system. It primarily acts on beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscles. This relaxation helps to open up the airways, making it easier for patients to breathe. The compound also reduces inflammation and mucus production in the airways, further improving respiratory function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bronchospasmolytic agent 1 is unique in its specific chemical structure, which provides a balance between efficacy and reduced side effects. Its ability to target beta-2 adrenergic receptors with high specificity makes it a valuable compound in the treatment of respiratory conditions .

Properties

123489-68-9

Molecular Formula

C28H38Br2N2O4

Molecular Weight

626.4 g/mol

IUPAC Name

2-(2,4-dimethylmorpholin-4-ium-4-yl)-1-[4-[4-[2-(2,4-dimethylmorpholin-4-ium-4-yl)acetyl]phenyl]phenyl]ethanone;dibromide

InChI

InChI=1S/C28H38N2O4.2BrH/c1-21-17-29(3,13-15-33-21)19-27(31)25-9-5-23(6-10-25)24-7-11-26(12-8-24)28(32)20-30(4)14-16-34-22(2)18-30;;/h5-12,21-22H,13-20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

OEKRSOOXEYGGCG-UHFFFAOYSA-L

SMILES

CC1C[N+](CCO1)(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCOC(C4)C)C.[Br-].[Br-]

Canonical SMILES

CC1C[N+](CCO1)(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCOC(C4)C)C.[Br-].[Br-]

synonyms

4,4'-Bis((2-methyl-2,3,5,6-tetrahydro-1,4-oxazin-4-yl)acetyl)biphenyl dimethiobromide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.